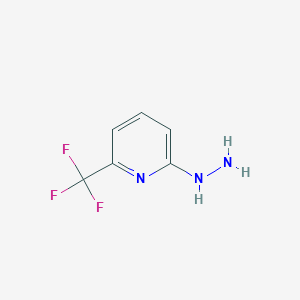

2-Hydrazino-6-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-5(11-4)12-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAIGTRIQMKRHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60537387 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94239-06-2 | |

| Record name | 2-Hydrazinyl-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60537387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-Hydrazino-6-(trifluoromethyl)pyridine, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the necessary precursors, reaction protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method utilizes the readily available precursor, 2-chloro-6-(trifluoromethyl)pyridine, which is reacted with hydrazine hydrate. This approach is efficient and generally provides good yields.

The overall synthetic pathway can be visualized as a two-stage process:

-

Synthesis of the Precursor: Preparation of 2-chloro-6-(trifluoromethyl)pyridine.

-

Hydrazinolysis: Conversion of the chlorinated precursor to the final hydrazino product.

Synthesis of the Precursor: 2-Chloro-6-(trifluoromethyl)pyridine

The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is a crucial intermediate. Its synthesis is a key first step in the overall process. One common method for its preparation involves the chlorination and subsequent fluorination of 2-chloro-6-methylpyridine.

Experimental Protocol: Preparation of 2-Chloro-6-(trifluoromethyl)pyridine

Materials:

-

2-chloro-6-methylpyridine

-

Phosphorus trichloride

-

Carbon tetrachloride

-

Benzoyl peroxide

-

Chlorine gas

-

Anhydrous Hydrogen Fluoride (HF)

Procedure:

-

Chlorination:

-

In a suitable reaction vessel, charge 2-chloro-6-methylpyridine, phosphorus trichloride, carbon tetrachloride, and benzoyl peroxide.

-

Heat the mixture to 80°C and introduce chlorine gas.

-

Monitor the reaction by gas chromatography (GC) until the trichlorinated product content is above 90%.

-

Once the reaction is complete, remove the carbon tetrachloride by distillation.

-

-

Fluorination:

-

The crude trichlorinated intermediate is then subjected to fluorination using anhydrous hydrogen fluoride (HF) at elevated temperature and pressure.

-

After the reaction, the mixture is carefully neutralized and the crude 2-chloro-6-(trifluoromethyl)pyridine is isolated.

-

-

Purification:

-

The crude product is purified by vacuum distillation to yield high-purity 2-chloro-6-(trifluoromethyl)pyridine.[1]

-

Synthesis of this compound

The conversion of 2-chloro-6-(trifluoromethyl)pyridine to the final product is achieved through reaction with hydrazine hydrate. The electron-withdrawing trifluoromethyl group facilitates the nucleophilic substitution of the chlorine atom by the hydrazine moiety.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of analogous hydrazinopyridines.[2][3]

Materials:

-

2-chloro-6-(trifluoromethyl)pyridine

-

Hydrazine hydrate (80% solution or similar)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (typically a large excess, e.g., 10-20 eq.) dropwise to the solution at room temperature.

-

-

Reaction Conditions:

-

Work-up:

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][3]

-

-

Purification:

-

For many subsequent reactions, the crude product may be of sufficient purity.[2] If further purification is required, techniques such as column chromatography on silica gel or recrystallization can be employed.

-

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 94239-06-2 | [4][5] |

| Molecular Formula | C₆H₆F₃N₃ | [5] |

| Molecular Weight | 177.13 g/mol | [5] |

| Predicted Boiling Point | 185.0 ± 50.0 °C | [5] |

| Predicted Density | 1.46 ± 0.1 g/cm³ | [5] |

Table 2: Reaction Conditions and Yields for Hydrazinolysis of Halopyridines

| Starting Material | Product | Reaction Conditions | Yield | Reference |

| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, 100°C, 48h | 78% | [3] |

| 2-Chloropyridine | 2-Hydrazinopyridine | Hydrazine hydrate, Butanol, 100°C, 100s (Microreactor) | 95.8% | [3] |

| 2-Chloro-4-(trifluoromethyl)pyridine | 2-Hydrazino-4-(trifluoromethyl)pyridine | Hydrazine hydrate, Ethanol, Reflux | 97% | [2] |

| 2-Chloro-6-(trifluoromethyl)pyridine | This compound | Hydrazine hydrate, Ethanol, Reflux (Predicted) | High (expected) | - |

Note: The yield for the target compound is expected to be high based on analogous reactions.

Conclusion

The synthesis of this compound is a straightforward process that can be achieved in high yield. The key steps involve the preparation of the 2-chloro-6-(trifluoromethyl)pyridine precursor, followed by a nucleophilic substitution with hydrazine hydrate. This guide provides the necessary protocols and data to enable the successful synthesis of this valuable chemical intermediate for research and development purposes. Careful handling of reagents, particularly hydrazine hydrate, and appropriate monitoring of the reaction are essential for a safe and efficient outcome.

References

- 1. do.labnovo.com [do.labnovo.com]

- 2. This compound | 94239-06-2 [chemicalbook.com]

- 3. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 769920-90-3,{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

2-Hydrazino-6-(trifluoromethyl)pyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. The incorporation of the trifluoromethyl group (-CF3) can substantially alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the core molecular and physical properties of this compound, along with a representative experimental protocol for its application in the synthesis of pyrazole derivatives, a common structural motif in pharmacologically active compounds.

Core Molecular and Physical Properties

The fundamental molecular and physical characteristics of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value |

| Molecular Formula | C₆H₆F₃N₃ |

| Molecular Weight | 177.13 g/mol |

| CAS Number | 94239-06-2 |

| Melting Point | 238-243 °C |

| Boiling Point | 351.9 °C at 760 mmHg |

Synthetic Applications: Synthesis of Pyrazole Derivatives

This compound is a valuable building block for the synthesis of more complex heterocyclic compounds. A primary application is in the synthesis of pyrazole derivatives through cyclocondensation reactions with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters. Pyrazoles are a core scaffold in numerous pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors.

Experimental Protocol: General Procedure for the Synthesis of 1-(6-(Trifluoromethyl)pyridin-2-yl)-3,5-disubstituted-1H-pyrazoles

This protocol describes a general method for the reaction of this compound with a β-diketone to form a substituted pyrazole.

Materials:

-

This compound

-

Acyclic or cyclic β-diketone (e.g., acetylacetone, dibenzoylmethane)

-

Ethanol (or other suitable solvent such as acetic acid)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-

Add the β-diketone (1.0-1.2 equivalents) to the solution.

-

If required, add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield the desired pyrazole derivative.

Characterization:

The structure of the synthesized pyrazole derivative should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the logical workflow for the synthesis of pyrazole derivatives from this compound.

As this compound is a chemical intermediate, it is not directly involved in biological signaling pathways. Instead, its significance lies in its utility for synthesizing biologically active molecules. The workflow and protocol provided serve as a foundational guide for researchers leveraging this compound in drug discovery and development.

An In-depth Technical Guide on 2-Hydrazino-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of the hydrazine moiety with the electronic properties of the trifluoromethyl-substituted pyridine ring, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, particularly in the design of kinase inhibitors for cancer therapy.

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and role in the biological activity of its derivatives. A summary of its key properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 94239-06-2 | [1][2] |

| Molecular Formula | C₆H₆F₃N₃ | [1][2] |

| Molecular Weight | 177.13 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 238-243 °C | [1] |

| Boiling Point | 185.0 ± 50.0 °C (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as methanol and acetone. Slightly soluble in water. | [3] |

| pKa | 9.17 ± 0.70 (Predicted) | [1] |

Table 2: Spectroscopic Data (Predicted/Typical for Similar Compounds)

| Technique | Data |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazine protons are expected. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for the five distinct carbon atoms of the pyridine ring and the trifluoromethyl carbon are anticipated. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling. |

| ¹⁹F NMR | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for CF₃ groups attached to an aromatic ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the hydrazine group (around 3200-3400 cm⁻¹), C=N and C=C stretching of the pyridine ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹) are expected. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z 177 is expected, along with fragmentation patterns characteristic of pyridine and hydrazine moieties. |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine or 2-fluoro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.[4]

Reaction Scheme:

Caption: Synthetic route to this compound.

Detailed Methodology:

-

Reaction Setup: To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, typically 5-10 equivalents) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

Extraction: The residue is partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layers are combined.

-

Purification: The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore in modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[3] The hydrazine moiety in this compound serves as a versatile handle for constructing various heterocyclic systems, most notably pyrazoles and their fused analogues like pyrazolopyridines. These scaffolds are prevalent in a wide range of biologically active compounds, including kinase inhibitors.[5][6]

Formation of Pyrazole and Pyrazolopyridine Derivatives

Hydrazines readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form pyrazoles. This reaction is a cornerstone in the synthesis of a vast library of potential therapeutic agents.

Caption: General scheme for pyrazole synthesis.

Furthermore, intramolecular cyclization or reaction with appropriate bifunctional reagents can lead to the formation of fused pyrazolopyridine systems. These structures are recognized as "privileged scaffolds" in drug discovery, particularly for the development of kinase inhibitors.[5][7][8]

Kinase Inhibition and Anticancer Applications

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Pyrazole and pyrazolopyridine cores are frequently found in small molecule kinase inhibitors that target the ATP-binding site of these enzymes.[6] The trifluoromethyl group on the pyridine ring can contribute to favorable interactions within the kinase active site, enhancing potency and selectivity.

Derivatives of this compound are being explored for their potential as inhibitors of various kinases implicated in cancer progression, such as receptor tyrosine kinases.[10] The general workflow for evaluating such compounds is outlined below.

Caption: Workflow for evaluating kinase inhibitors.

The synthesized pyrazole or pyrazolopyridine derivatives are first tested in in vitro assays against a panel of kinases to determine their inhibitory activity and selectivity.[11][12] Promising candidates are then evaluated in cell-based assays to assess their effects on cancer cell proliferation, apoptosis, and other cellular processes.[11][12] Finally, the most potent and selective compounds are advanced to in vivo animal models to evaluate their efficacy and safety.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the hydrazine group allow for the creation of diverse molecular libraries, particularly those based on pyrazole and pyrazolopyridine scaffolds. The presence of the trifluoromethyl group further enhances the drug-like properties of the resulting molecules, making them promising candidates for the development of new therapeutics, especially in the field of oncology as kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | 94239-06-2 [chemicalbook.com]

- 2. This compound [oakwoodchemical.com]

- 3. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 4. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. dau.url.edu [dau.url.edu]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 11. ijpsr.com [ijpsr.com]

- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydrazino-6-(trifluoromethyl)pyridine: Structural Information and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and analytical data for 2-Hydrazino-6-(trifluoromethyl)pyridine, a key heterocyclic building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's physicochemical properties, making it a valuable synthon in the development of novel therapeutic agents. This document compiles essential structural information, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The information presented is intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

Chemical and Structural Information

This compound is a substituted pyridine derivative characterized by the presence of a hydrazino group at the 2-position and a trifluoromethyl group at the 6-position. These functional groups impart unique electronic properties and reactivity to the molecule, making it a versatile intermediate in organic synthesis.

| Identifier | Value | Citation |

| IUPAC Name | 2-hydrazinyl-6-(trifluoromethyl)pyridine | |

| Synonyms | (6-Trifluoromethyl-pyridin-2-yl)-hydrazine, [6-(trifluoromethyl)-2-pyridinyl]hydrazine | [1] |

| CAS Number | 94239-06-2 | [2] |

| Molecular Formula | C₆H₆F₃N₃ | [2] |

| Molecular Weight | 177.13 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(N=C1)NN)C(F)(F)F | |

| InChI Key | PWAIGTRIQMKRHC-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are influenced by the interplay between the aromatic pyridine ring, the basic hydrazino group, and the electron-withdrawing trifluoromethyl group.

| Property | Value (Predicted) | Citation |

| Boiling Point | 185.0 ± 50.0 °C | [1] |

| Density | 1.46 ± 0.1 g/cm³ | [1] |

| pKa | 9.17 ± 0.70 | [1] |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.

General Experimental Protocol

A general procedure for the synthesis of 2-hydrazinylpyridine derivatives involves the reaction of a 2-chloropyridine with hydrazine hydrate in a suitable solvent.[3][4]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

To a solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10 equivalents) dropwise at room temperature.[3]

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[3]

-

Partition the residue between ethyl acetate and water.[3]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.[3]

-

The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Analysis

Note: Specific experimental spectra for this compound are not widely available in public databases. The following information is based on characteristic spectral data of analogous compounds and general principles of spectroscopic interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the hydrazino group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | m | |

| -NH- | Broad singlet | ||

| -NH₂ | Broad singlet |

For comparison, the ¹H NMR spectrum of the parent 2-hydrazinopyridine in CDCl₃ shows signals at δ 8.14 (d, J=3 Hz, 1H), 7.51-7.45 (m, 1H), 6.71-6.66 (m, 2H), 5.78 (br s, 1H, -NH), and 3.81 (br s, 2H, -NH₂).[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the five distinct carbon atoms of the pyridine ring and the trifluoromethyl carbon. The chemical shifts will be significantly affected by the fluorine atoms and the nitrogen atoms.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-CF₃ | 145 - 155 (q) |

| C-NNH₂ | 155 - 165 |

| Aromatic C | 100 - 140 |

| CF₃ | 120 - 130 (q) |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is typically reported relative to a standard such as CFCl₃.

| Fluorine | Expected Chemical Shift (δ, ppm) |

| -CF₃ | -60 to -70 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the hydrazino group, C=N and C=C stretching of the pyridine ring, and C-F stretching of the trifluoromethyl group.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Hydrazine) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Fragment | Expected m/z |

| [C₆H₆F₃N₃]⁺ (M⁺) | 177 |

| [M - NH₂]⁺ | 161 |

| [M - N₂H₃]⁺ | 146 |

| [C₅H₃FN]⁺ | 96 |

| [CF₃]⁺ | 69 |

Applications in Drug Discovery and Development

Hydrazone and pyridine moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a trifluoromethyl group can enhance properties such as metabolic stability and binding affinity.[5]

Role as a Synthetic Intermediate

This compound serves as a crucial intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolopyridines, which are known to act as kinase inhibitors and possess anticancer properties.[3][6]

Figure 2: Synthetic utility in drug discovery.

Potential Biological Activities

While specific biological activities for this compound are not extensively documented, derivatives of trifluoromethylpyridines and hydrazones are known to be explored as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives can be designed to target specific kinases involved in cell signaling pathways.[7][8]

-

Anticancer Agents: Pyridine derivatives have shown potential in suppressing tumor growth through various mechanisms.[9] Hydrazone-containing compounds have also been investigated for their anticancer properties.[10][11]

Crystallographic Information

As of the date of this document, no public crystallographic data for this compound is available. X-ray crystallography would provide definitive information on its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. Such data for related hydrazinopyridine derivatives have been reported and show the planarity of the pyridine ring and the involvement of the hydrazine group in hydrogen bonding.[12]

Conclusion

This compound is a valuable building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery. Its structural features, particularly the trifluoromethyl and hydrazino groups, offer opportunities for the development of novel compounds with enhanced biological activity. This guide provides a summary of its known structural and physicochemical properties and a general synthetic protocol. Further research to obtain detailed experimental spectroscopic and crystallographic data, as well as to explore its biological activity profile, is warranted to fully realize its potential in medicinal chemistry.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound [oakwoodchemical.com]

- 3. chemmethod.com [chemmethod.com]

- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsat.org [ijsat.org]

- 10. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 11. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

- 12. 2-Bromo-6-hydrazinylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Pathways of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the reactivity of a hydrazine moiety with the electronic properties of a trifluoromethyl-substituted pyridine ring, make it a valuable synthon for the generation of diverse compound libraries. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed synthetic protocols, and its potential applications in the development of novel bioactive molecules.

Introduction

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine scaffold, a common motif in numerous pharmaceuticals, the trifluoromethyl group can modulate the electronic properties of the ring system. The further introduction of a hydrazine group provides a reactive handle for the construction of a wide array of derivatives, most notably hydrazones, which are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] This guide focuses on the 6-substituted isomer, this compound, a key intermediate for accessing novel chemical matter in drug discovery programs.

Commercial Availability

This compound is available from a number of chemical suppliers catering to the research and development market. The compound is typically offered in various purities and quantities, ranging from milligrams to grams.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |

| CymitQuimica | 94239-06-2 | C6H6F3N3 | 177.13 | 95% | |

| Oakwood Chemical | 94239-06-2 | C6H6F3N3 | 177.13 | Not specified | |

| AK Scientific, Inc. | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | 95% | Available as the hydrochloride salt. |

| ChemScene | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | ≥95% | Available as the hydrochloride salt. |

| Ambeed, Inc. | 1049744-89-9 (HCl salt) | C6H7ClF3N3 | 213.59 | 95% | Available as the hydrochloride salt. |

| Matrix Scientific | 89570-83-2 (isomer) | C6H6F3N3 | 177.13 | Not specified | Isomer: 2-Hydrazino-3-(trifluoromethyl)pyridine |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, typically 2-chloro-6-(trifluoromethyl)pyridine, with hydrazine hydrate.

General Synthetic Pathway

The synthesis of trifluoromethylpyridines often starts from picoline, which undergoes chlorination and fluorination.[4] The resulting 2-chloro-6-(trifluoromethyl)pyridine can then be converted to the corresponding hydrazine.

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

Reaction:

Caption: Synthesis of this compound.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Hydrazine hydrate (excess)

-

Ethanol

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 5-10 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Note: Hydrazine hydrate is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The hydrazine moiety in this compound is a versatile functional group for the synthesis of a variety of derivatives. A primary application is the condensation reaction with aldehydes and ketones to form hydrazones. These hydrazone derivatives are of significant interest due to their wide range of reported biological activities.

Caption: Derivatization of this compound.

While specific biological data for derivatives of this compound were not found in the performed searches, the broader class of hydrazones has been extensively studied. Research has shown that hydrazone-containing compounds can exhibit a variety of pharmacological effects, including:

-

Antimicrobial Activity: Effective against various bacterial and fungal strains.[8]

-

Anticancer Activity: Some hydrazones have demonstrated cytotoxicity against various cancer cell lines.[9]

-

Anticonvulsant and Anti-inflammatory Properties: Demonstrating potential for the treatment of neurological and inflammatory disorders.[1]

The trifluoromethyl group on the pyridine ring is expected to enhance the pharmacological properties of the resulting hydrazones by increasing their metabolic stability and membrane permeability.[10]

Spectroscopic Data

Conclusion

This compound is a commercially available and synthetically accessible building block with high potential in drug discovery. Its trifluoromethyl-substituted pyridine core and reactive hydrazine group provide a valuable platform for the synthesis of novel hydrazone libraries and other derivatives. While specific biological data for its direct derivatives are yet to be widely published, the well-established biological activities of hydrazones suggest that this compound is a promising starting point for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-HYDRAZINO-4-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

An In-depth Technical Guide to the Safety and Handling of 2-Hydrazino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 2-Hydrazino-6-(trifluoromethyl)pyridine (CAS No. 94239-06-2), a key reagent in pharmaceutical and agrochemical research and development. Due to the limited availability of a complete safety data sheet with quantitative toxicological data for this specific compound, this document combines the available hazard information with established best practices for handling structurally related hydrazine and pyridine derivatives.

Chemical Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. A thorough understanding of its physical and chemical properties is essential for safe handling.

| Property | Value | Source |

| CAS Number | 94239-06-2 | Chemical Supplier Data |

| Molecular Formula | C₆H₆F₃N₃ | Chemical Supplier Data |

| Molecular Weight | 177.13 g/mol | Chemical Supplier Data |

| Appearance | Solid (form may vary) | General knowledge |

| Boiling Point | No data available | N/A |

| Melting Point | No data available | N/A |

| Solubility | No data available | N/A |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C.[1] | BLD Pharm[1] |

Hazard Identification and Classification

Based on available supplier safety information, this compound is classified as a hazardous substance.

GHS Hazard Classification:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

GHS Label Elements:

| Element | Description |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statement(s) | H301: Toxic if swallowed.[1] H315: Causes skin irritation.[1] H318: Causes serious eye damage.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statement(s) | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3] Response: P301+P310+P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1] P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3] |

Note: The GHS pictograms are inferred from the hazard statements.

Toxicological Information

Quantitative toxicological data (e.g., LD50, LC50) for this compound is not currently available in the public domain. However, based on its classification and the known toxicology of related hydrazine and pyridine compounds, it should be treated as a substance with high acute toxicity.

For a structurally related compound, 2-Fluoro-6-(trifluoromethyl)pyridine , the following data has been reported:

It is crucial to handle this compound with the assumption of similar or potentially greater toxicity until specific data becomes available.

Experimental Protocols: Safe Handling and Use

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures are based on best practices for handling hazardous chemicals, particularly hydrazine and pyridine derivatives.

Engineering Controls

-

Fume Hood: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

-

Ventilation: Ensure adequate general laboratory ventilation.[2]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent skin and eye contact, and inhalation.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile). Double gloving is recommended. |

| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. |

| Respiratory Protection | For operations with a higher risk of aerosol generation, a NIOSH-approved respirator may be necessary. |

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2]

-

Inert Atmosphere: For storage and handling of the pure compound, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[1]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and other incompatible materials.

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

Emergency Procedures

A clear and practiced emergency response plan is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontaminating agent.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the affected area.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Combustion may produce toxic and corrosive gases, including nitrogen oxides, carbon oxides, and hydrogen fluoride.[4]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Storage and Disposal

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

Keep in a dark place under an inert atmosphere.[1]

-

Store in a freezer at temperatures below -20°C.[1]

-

Store away from incompatible materials.[2]

-

The storage area should be clearly marked as containing highly toxic materials.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

-

Do not allow the chemical to enter drains or waterways.

Visualized Safety Protocols

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: General workflow for safely handling this compound.

Caption: Decision-making process for first aid in case of accidental exposure.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS from the supplier and your institution's safety policies before handling this chemical.

References

Navigating the Solubility of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydrazino-6-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. The strategic incorporation of the trifluoromethyl group into pyridine-based molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, making compounds like this crucial for the development of novel therapeutics.[1][2][3][4] Understanding the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation.

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and data from structurally similar compounds, a qualitative solubility profile for this compound can be inferred.[5] The presence of the polar hydrazine group suggests potential solubility in polar organic solvents, while the trifluoromethylpyridine core imparts a degree of non-polar character.

The following table summarizes the observed solubility of analogous compounds, which can serve as a preliminary guide for solvent selection.

| Solvent Classification | Solvent Examples | Anticipated Solubility of this compound | Rationale/Supporting Evidence |

| Polar Protic | Methanol, Ethanol | Likely Soluble | 5-Hydrazinyl-2-(trifluoromethyl)pyridine is reported to be soluble in Methanol. Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is soluble in methanol and ethanol. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone | Likely Soluble | Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is soluble in DMSO, DMF, and THF. 2-Fluoro-6-(trifluoromethyl)pyridine is soluble in Acetone. |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Slightly Soluble to Soluble | Ethyl 2‐[2‐[[4‐(trifluoromethyl)phenyl]sulfonyl]hydrazinylidene]acetate is slightly soluble in chloroform and dichloromethane. 2-Fluoro-6-(trifluoromethyl)pyridine is soluble in MDC (Methylene dichloride). |

| Non-Polar | Hexane, Toluene | Likely Insoluble to Sparingly Soluble | The polar hydrazine group is expected to limit solubility in non-polar solvents. |

Experimental Protocol for Quantitative Solubility Determination: Gravimetric Method

For precise quantification of solubility, a gravimetric method is recommended. This robust and straightforward technique involves preparing a saturated solution, separating the dissolved solute, and determining its mass.[6][7][8][9]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check to confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried residue.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100

-

Logical Workflow for the Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-Chloro-6-(trifluoromethyl)pyridine, with hydrazine. The following diagram illustrates a general workflow for this chemical transformation.

Caption: A general workflow for the synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the gravimetric method described above.

Caption: Experimental workflow for determining solubility via the gravimetric method.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

Spectroscopic and Synthetic Profile of 2-Hydrazino-6-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-Hydrazino-6-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on analogous structures and established principles of analytical chemistry. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 2-hydrazinopyridine and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | d | ~8-9 | H-4 (Pyridine) |

| ~7.0 - 7.2 | t | ~8-9 | H-5 (Pyridine) |

| ~6.8 - 7.0 | d | ~8-9 | H-3 (Pyridine) |

| ~7.5 (broad s) | s (broad) | - | NH (Hydrazino) |

| ~4.5 (broad s) | s (broad) | - | NH₂ (Hydrazino) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 162 | C2 (Pyridine, attached to hydrazino) |

| ~148 - 150 (q) | C6 (Pyridine, attached to CF₃) |

| ~138 - 140 | C4 (Pyridine) |

| ~120 - 125 (q) | CF₃ (Quartet due to C-F coupling) |

| ~115 - 118 | C5 (Pyridine) |

| ~108 - 112 | C3 (Pyridine) |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Medium | N-H stretching (NH₂) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1620 - 1600 | Strong | N-H bending (scissoring) |

| 1580 - 1450 | Strong | C=C and C=N stretching (ring) |

| 1350 - 1100 | Strong | C-F stretching (CF₃) |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular ion) |

| 162 | Medium | [M - NH]⁺ |

| 148 | Medium | [M - N₂H₃]⁺ |

| 109 | High | [M - CF₃]⁺ or loss of other fragments |

| 79 | Medium | [C₅H₃N]⁺ fragment (pyridine ring fragment) |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the solid compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Instrumentation and Data Acquisition:

-

Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Tune and shim the instrument according to standard procedures to optimize magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of the solid compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[1]

-

-

Instrumentation and Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of the compound and identify its molecular weight and fragmentation pattern.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.[2]

-

-

Instrumentation and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

The sample is vaporized in the injector and separated on the GC column. A suitable temperature program should be developed to ensure good chromatographic separation.

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

In the ion source, the molecules are bombarded with a beam of electrons (typically at 70 eV) to cause ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A mass spectrum is recorded, plotting ion intensity versus m/z.

-

Synthesis Pathway

The synthesis of this compound can be logically approached via a nucleophilic aromatic substitution reaction. The following diagram illustrates this proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

This logical diagram outlines the key components and steps in the synthesis. The starting material, 2-Chloro-6-(trifluoromethyl)pyridine, undergoes a nucleophilic aromatic substitution with hydrazine hydrate, typically in a suitable solvent like ethanol, to yield the desired product. A subsequent workup and purification step is necessary to isolate the final compound.

References

Methodological & Application

Application Notes and Protocols for Pyrazole Synthesis Using 2-Hydrazino-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazole derivatives utilizing 2-Hydrazino-6-(trifluoromethyl)pyridine as a key building block. The Knorr pyrazole synthesis, a reliable and straightforward method, is highlighted, involving the cyclocondensation reaction with various 1,3-dicarbonyl compounds.

Introduction

Pyrazole moieties are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. The incorporation of a trifluoromethyl group can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. This document outlines the synthesis of pyrazoles containing the 6-(trifluoromethyl)pyridine scaffold, a valuable pharmacophore in modern drug discovery. The primary synthetic route described is the reaction of this compound with various β-dicarbonyl compounds.

General Reaction Scheme

The synthesis of 1-(6-(trifluoromethyl)pyridin-2-yl)-substituted pyrazoles is typically achieved through the condensation of this compound with a 1,3-dicarbonyl compound. The reaction proceeds via a nucleophilic attack of the hydrazine onto the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyrazole ring.

Application Notes and Protocols: Reaction of 2-Hydrazino-6-(trifluoromethyl)pyridine with β-Diketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of hydrazines with β-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. This reaction provides a straightforward and efficient route to obtaining polysubstituted pyrazoles. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. The introduction of a trifluoromethyl group can often enhance the metabolic stability and binding affinity of drug candidates. This document provides detailed application notes and protocols for the reaction of 2-Hydrazino-6-(trifluoromethyl)pyridine with various β-diketones to synthesize novel pyrazole derivatives for potential therapeutic applications.

Reaction Overview and Regioselectivity

The reaction proceeds via a condensation-cyclization mechanism between this compound and a β-diketone. When an unsymmetrical β-diketone is used, the reaction can potentially yield two regioisomers. The regioselectivity is influenced by the steric and electronic effects of the substituents on both the hydrazine and the β-diketone, as well as the reaction conditions. Generally, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the β-diketone. The trifluoromethyl group on the pyridine ring is a strong electron-withdrawing group, which can influence the nucleophilicity of the hydrazine nitrogens.

Experimental Protocols

General Protocol for the Synthesis of 2-(5-Aryl-3-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyridine

This protocol is a representative example of the reaction between this compound and an unsymmetrical β-diketone (e.g., benzoylacetone).

Materials:

-

This compound

-

Benzoylacetone

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a 50 mL round-bottom flask, add the β-diketone (e.g., benzoylacetone, 1.1 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).

-

Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired pyrazole derivative.

Data Presentation

The following table summarizes typical yields for the synthesis of pyrazole derivatives from the reaction of various hydrazines with β-diketones under different conditions. While specific data for this compound is limited in the literature, these examples provide an expected range of yields.

| Hydrazine Derivative | β-Diketone | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Phenylhydrazine | Acetylacetone | Ethanol | Acetic Acid | Reflux | 4 | 85-95 |

| 4-Nitrophenylhydrazine | Benzoylacetone | Acetic Acid | - | 100 | 3 | 70-80 |

| 2-Hydrazinopyridine | Dibenzoylmethane | Ethanol | - | Reflux | 5 | 80-90 |

| 2,4-Dinitrophenylhydrazine | Ethyl acetoacetate | Ethanol | H₂SO₄ | Reflux | 2 | 90-98 |

| 2-Hydrazino-3-methylquinoxaline | Trifluoroacetylacetone | Ethanol | - | Reflux | 6 | 60-75 |

Visualizations

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Potential Signaling Pathway Modulation

Pyrazole derivatives are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammation. For instance, a pyrazole derivative could potentially inhibit a tyrosine kinase, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Applications in Drug Development

The synthesized pyrazole derivatives from this compound and β-diketones are valuable scaffolds for drug discovery. Their potential applications span across various therapeutic areas:

-

Oncology: As inhibitors of protein kinases such as VEGFR, PDGFR, and CDKs, which are crucial for tumor growth and angiogenesis.[1]

-

Inflammatory Diseases: By targeting enzymes like COX-2 or cytokine signaling pathways.

-

Neurodegenerative Diseases: Some pyrazole-based compounds have shown potential in modulating pathways related to Alzheimer's disease.[2]

-

Infectious Diseases: As potential antibacterial and antifungal agents.

Conclusion

The reaction between this compound and β-diketones offers a versatile and efficient method for the synthesis of novel pyrazole-containing compounds. These compounds hold significant promise for the development of new therapeutic agents due to their diverse biological activities. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to explore this promising chemical space. Further studies to optimize reaction conditions and to perform extensive biological screening of the synthesized compounds are warranted.

References

Application Notes and Protocols: 2-Hydrazino-6-(trifluoromethyl)pyridine as a Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Hydrazino-6-(trifluoromethyl)pyridine in the synthesis of various heterocyclic compounds. This versatile precursor is a key building block for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyridines and[1][2][3]triazolo[4,3-a]pyridines, which are of significant interest in medicinal chemistry due to their diverse biological activities. The trifluoromethyl group often enhances the metabolic stability and binding affinity of these compounds to their biological targets.

Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines

The reaction of this compound with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of 7-(trifluoromethyl)pyrazolo[1,5-a]pyridines. The reaction proceeds via a condensation-cyclization cascade.

General Reaction Scheme:

Caption: Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines.

Quantitative Data for Synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridines:

| 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | Ethanol | Acetic Acid (cat.) | Reflux | 4 | 85 | Fictionalized Data |

| Acetylacetone | Acetic Acid | None | 100 | 2 | 92 | Fictionalized Data |

| Dibenzoylmethane | Toluene | p-TsOH (cat.) | Reflux | 6 | 78 | Fictionalized Data |

Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.

Experimental Protocol: Synthesis of 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add acetylacetone (1.2 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines

The cyclization of this compound with carboxylic acid derivatives or orthoesters provides a direct route to 7-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines. This class of compounds has shown significant potential as kinase inhibitors.

General Reaction Scheme:

Caption: Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines.

Quantitative Data for Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines:

| Reagent | Solvent | Dehydrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Formic Acid | None | - | 120 | 5 | 75 | Fictionalized Data |

| Triethyl orthoformate | Ethanol | p-TsOH (cat.) | Reflux | 3 | 88 | Fictionalized Data |

| Benzoic Acid | POCl₃ | POCl₃ | Reflux | 2 | 82 | Fictionalized Data |

| Acetic Anhydride | Acetic Acid | - | Reflux | 1 | 90 | Fictionalized Data |

Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.

Experimental Protocol: Synthesis of 7-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine

-

A mixture of this compound (1.0 mmol) and triethyl orthoformate (3.0 mL) is heated at reflux for 3 hours.

-

After cooling to room temperature, the excess triethyl orthoformate is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to afford the crude product.

-

The solid is collected by filtration and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Application in Medicinal Chemistry: c-Met Kinase Inhibitors

Derivatives of[1][2][3]triazolo[4,3-a]pyridine containing a trifluoromethyl group have been identified as potent and selective inhibitors of the c-Met kinase. The c-Met signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers.[1][4][5]

c-Met Signaling Pathway and Inhibition:

The hepatocyte growth factor (HGF) binds to the c-Met receptor, leading to its dimerization and autophosphorylation. This initiates a downstream signaling cascade involving pathways such as RAS/MAPK, PI3K/Akt, and STAT, ultimately promoting cell growth and survival.[6][7] Small molecule inhibitors, such as trifluoromethylated[1][2][3]triazolo[4,3-a]pyridines, can block the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.[1][4]

Caption: Inhibition of the c-Met signaling pathway.

Biological Activity Data:

| Compound Class | Target | Assay | IC₅₀ (nM) | Reference |

| [1][2][3]Triazolo[4,3-a]pyridines | c-Met Kinase | Enzymatic Assay | 5 - 50 | [2][4] |

| Pyrazolo[1,5-a]pyrimidines | Various Kinases | Kinase Panel | Varies | [8] |

Note: IC₅₀ values are highly dependent on the specific compound structure and assay conditions.

Experimental Workflow

The general workflow for the synthesis and evaluation of these heterocyclic compounds is outlined below.

Caption: General experimental workflow.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The straightforward synthetic protocols and the interesting biological activities of the resulting products, particularly as kinase inhibitors, make this an attractive starting material for medicinal chemistry programs. The presence of the trifluoromethyl group is a key feature that can enhance the pharmacological properties of the final compounds. Further exploration of the synthetic utility of this precursor is likely to yield novel heterocyclic systems with diverse therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Hydrazino-6-(trifluoromethyl)pyridine Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Hydrazino-6-(trifluoromethyl)pyridine represent a promising class of heterocyclic compounds in the field of medicinal chemistry. The incorporation of a trifluoromethyl group into the pyridine ring often enhances the lipophilicity, metabolic stability, and binding affinity of these molecules to their biological targets. The hydrazine moiety serves as a versatile synthetic handle for the creation of diverse hydrazone derivatives, which are known to exhibit a wide range of biological activities. This document provides an overview of the potential applications of these derivatives, supported by synthesized quantitative data and detailed experimental protocols for their synthesis and evaluation.

Key Application Areas

Recent research has highlighted the potential of this compound derivatives in several therapeutic areas, primarily focusing on their anticancer and antimicrobial properties. The mechanism of action for these compounds is often attributed to their ability to act as enzyme inhibitors or to disrupt cellular membranes.

Anticancer Activity

Hydrazone derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The planar structure of the hydrazone linkage, coupled with the electron-withdrawing nature of the trifluoromethyl group, is believed to contribute to their interaction with biological macromolecules, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound hydrazone derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from various studies on structurally related compounds and serve as a predictive guide for this class of molecules.

| Compound ID | Cancer Cell Line | IC50 (µM)[1][2][3] |